molecular formula C23H32N2O6S2 B497491 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine CAS No. 700852-08-0

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine

Cat. No.: B497491
CAS No.: 700852-08-0
M. Wt: 496.6g/mol
InChI Key: ASXMPAHCAOTCPX-UHFFFAOYSA-N
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Description

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine is a complex organic compound with the molecular formula C23H32N2O6S2 This compound is characterized by its two sulfonyl groups attached to a piperazine ring, which is further substituted with methoxy and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonylation of 4-methoxy-2,3-dimethylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-methylpiperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(4-methoxyphenyl)sulfonyl]-2-methylpiperazine
  • 1,4-Bis[(2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine
  • 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]piperazine

Uniqueness

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine is unique due to the presence of both methoxy and dimethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1,4-bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6S2/c1-15-14-24(32(26,27)22-10-8-20(30-6)16(2)18(22)4)12-13-25(15)33(28,29)23-11-9-21(31-7)17(3)19(23)5/h8-11,15H,12-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXMPAHCAOTCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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